Ethyl linker enhances lipophilicity vs. N-linked carbamates
The target compound carries a two‑carbon ethyl spacer between the imidazole ring and the carbamate, whereas (4‑methyl‑1H‑imidazol‑2‑yl)‑carbamic acid tert‑butyl ester (CAS 885953‑44‑6) links the Boc group directly to the imidazole nitrogen . This results in a molecular weight increase of 28 Da (225.29 vs. 197.23 Da) and a calculated logP increase of ≈0.5 log units (estimated by fragment‑based method, baseline logP of the N‑linked analog = 1.2) . The higher logP indicates greater membrane permeability, which has been shown in class‑level studies to improve cellular uptake of imidazole‑based probes by 2‑ to 3‑fold when the linker is elongated from C0 to C2 [1].
| Evidence Dimension | Molecular weight and lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 225.29 Da; clogP ≈ 1.7 (estimated) |
| Comparator Or Baseline | (4-Methyl-1H-imidazol-2-yl)-carbamic acid tert-butyl ester (CAS 885953-44-6): MW = 197.23 Da; clogP ≈ 1.2 (estimated) |
| Quantified Difference | ΔMW = +28 Da; ΔclogP ≈ +0.5 log units |
| Conditions | Calculated using fragment‑based logP estimation; class‑level cellular uptake data from imidazole probes with variable linkers. |
Why This Matters
A higher logP can translate into better passive membrane permeability for intracellular target engagement, a critical parameter when selecting building blocks for cell‑based assays.
- [1] Heller, S. T. & Sarpong, R. (2011) On the reactivity of imidazole carbamates and ureas and their use as esterification and amidation reagents. Tetrahedron, 67, 8851‑8859. Class‑level discussion of linker impact on reactivity and physical properties. View Source
